Pyrazine, 2-(2-propen-1-yloxy)-

Medicinal Chemistry Drug Design Physicochemical Profiling

Pyrazine, 2-(2-propen-1-yloxy)- (CAS 107466-42-2) is a pyrazine derivative featuring an allyloxy substituent at the 2-position, yielding a molecular formula of C7H8N2O and a molecular weight of 136.15 g/mol. This compound serves as a versatile heterocyclic building block in organic synthesis and medicinal chemistry, with applications as an intermediate in kinase inhibitor development and other pharmaceutical research programs.

Molecular Formula C7H8N2O
Molecular Weight 136.154
CAS No. 107466-42-2
Cat. No. B3017743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazine, 2-(2-propen-1-yloxy)-
CAS107466-42-2
Molecular FormulaC7H8N2O
Molecular Weight136.154
Structural Identifiers
SMILESC=CCOC1=NC=CN=C1
InChIInChI=1S/C7H8N2O/c1-2-5-10-7-6-8-3-4-9-7/h2-4,6H,1,5H2
InChIKeyXPDIZRLTKZNKRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazine, 2-(2-propen-1-yloxy)- (CAS 107466-42-2): Procurement Guide for Research-Grade Building Blocks


Pyrazine, 2-(2-propen-1-yloxy)- (CAS 107466-42-2) is a pyrazine derivative featuring an allyloxy substituent at the 2-position, yielding a molecular formula of C7H8N2O and a molecular weight of 136.15 g/mol . This compound serves as a versatile heterocyclic building block in organic synthesis and medicinal chemistry, with applications as an intermediate in kinase inhibitor development and other pharmaceutical research programs [1]. The allyloxy group imparts enhanced lipophilicity compared to saturated alkoxy analogs, which may improve membrane permeability in cellular assays . Commercial sources typically provide this compound at 95–98% purity, suitable for research applications .

Why Generic Substitution Fails: Structural Determinants of Pyrazine, 2-(2-propen-1-yloxy)- (107466-42-2) Reactivity


In pyrazine chemistry, even minor structural modifications can profoundly alter reactivity, physicochemical properties, and biological activity. The allyloxy substituent in Pyrazine, 2-(2-propen-1-yloxy)- introduces both a terminal alkene for further functionalization and an oxygen linker that electronically modulates the pyrazine ring, distinguishing it from saturated alkoxy analogs (e.g., 2-ethoxypyrazine) or sulfur-containing derivatives (e.g., 2-(allylthio)pyrazine). Substitution with a saturated alkyl chain or a thioether linker may compromise key attributes such as reactivity in radical additions, logP, or target engagement in specific biological assays. Consequently, direct replacement of this compound with a generic pyrazine derivative in synthetic or biological workflows can lead to divergent outcomes, underscoring the need for procurement based on specific, evidence-backed differentiation .

Quantitative Differentiation: Pyrazine, 2-(2-propen-1-yloxy)- (107466-42-2) vs. Key Comparators


Enhanced Lipophilicity (logP) vs. Saturated Alkoxy Analogs Drives Membrane Permeability

The allyloxy substituent in Pyrazine, 2-(2-propen-1-yloxy)- confers a calculated logP of approximately 1.2, significantly higher than saturated alkoxy analogs such as 2-ethoxypyrazine (logP ~0.5) . This enhanced lipophilicity, attributed to the π-electrons of the allyl group, is predicted to improve passive membrane permeability, a critical factor for cellular activity in drug discovery programs .

Medicinal Chemistry Drug Design Physicochemical Profiling

Terminal Alkene Enables Click Chemistry and Radical Functionalization Unavailable to Saturated Ethers

The terminal alkene of the allyloxy group in Pyrazine, 2-(2-propen-1-yloxy)- provides a unique reactive handle for thiol-ene click chemistry and radical-mediated additions. This functionality is absent in saturated alkoxy analogs like 2-ethoxypyrazine, which lack the alkene moiety . The alkene can also participate in metathesis reactions and epoxidation, expanding the synthetic utility of this building block [1].

Click Chemistry Bioconjugation Organic Synthesis

Molecular Weight Advantage vs. Amino- and Thio-Analogs for CNS Drug Discovery

With a molecular weight of 136.15 g/mol, Pyrazine, 2-(2-propen-1-yloxy)- is significantly lighter than amino-substituted analogs like 6-(allyloxy)-2-pyrazinamine (MW 151.17 g/mol) [1] and sulfur-containing analogs like 2-(allylthio)pyrazine (MW 152.22 g/mol) . Lower molecular weight is a favorable physicochemical property for central nervous system (CNS) drug discovery, where crossing the blood-brain barrier (BBB) is often required [2].

CNS Drug Discovery Blood-Brain Barrier Physicochemical Properties

Documented Utility as a Key Intermediate in Macrocyclic Kinase Inhibitor Synthesis

Pyrazine, 2-(2-propen-1-yloxy)- is explicitly claimed as a synthetic intermediate in patent literature describing macrocyclic kinase inhibitors [1]. Specifically, 6-(allyloxy)-2-pyrazinamine, which can be derived from this compound, is used in the construction of potent kinase inhibitors [2]. This established role as a building block for biologically relevant macrocycles distinguishes it from generic alkoxy pyrazines that lack documented use in advanced pharmaceutical intermediates .

Kinase Inhibitors Macrocycles Synthetic Intermediate

Targeted Applications for Pyrazine, 2-(2-propen-1-yloxy)- (107466-42-2) Based on Differentiated Properties


Medicinal Chemistry: Building Block for Macrocyclic Kinase Inhibitors

Procure for the synthesis of macrocyclic kinase inhibitors, leveraging the compound's documented use as a key intermediate in patented kinase inhibitor scaffolds [1]. The allyloxy group can serve as a site for further functionalization, enabling the construction of complex macrocycles with potential therapeutic applications in oncology and inflammatory diseases .

Chemical Biology: Probe Development via Thiol-Ene Click Chemistry

Utilize the terminal alkene of the allyloxy group for thiol-ene click chemistry to conjugate the pyrazine core to peptides, proteins, or fluorophores [1]. This bioconjugation strategy is ideal for creating chemical probes for target identification, cellular imaging, or drug delivery research .

CNS Drug Discovery: Lead Optimization Based on Favorable Physicochemical Profile

Incorporate Pyrazine, 2-(2-propen-1-yloxy)- into early-stage CNS drug discovery programs due to its relatively low molecular weight (136.15 g/mol) and enhanced lipophilicity (logP ~1.2), which are predicted to improve blood-brain barrier penetration [1]. This compound may serve as a privileged scaffold for developing novel therapeutics targeting neurological disorders .

Organic Synthesis: Versatile Heterocyclic Building Block for Late-Stage Functionalization

Employ Pyrazine, 2-(2-propen-1-yloxy)- as a versatile building block in organic synthesis, exploiting the pyrazine ring as a directing group for metal-catalyzed C-H functionalization and the allyloxy group as a handle for oxidation, reduction, or cross-coupling reactions [1]. This compound enables the rapid generation of diverse pyrazine-containing compound libraries for high-throughput screening .

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